2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid is a chemical compound that features a pyrazole ring substituted with a 3,5-difluorophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of a hydrazone with suitable reagents to form the pyrazole ring . The 3,5-difluorophenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and fluorinated aromatic compounds. Examples include:
Uniqueness
2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid is unique due to the specific combination of the pyrazole ring, the 3,5-difluorophenyl group, and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H8F2N2O2 |
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Molecular Weight |
238.19 g/mol |
IUPAC Name |
2-[4-(3,5-difluorophenyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H8F2N2O2/c12-9-1-7(2-10(13)3-9)8-4-14-15(5-8)6-11(16)17/h1-5H,6H2,(H,16,17) |
InChI Key |
ITDJEUVOWVWMRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CN(N=C2)CC(=O)O |
Origin of Product |
United States |
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